5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide
Description
Properties
IUPAC Name |
5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4S/c1-3-29-21-12-8-7-11-20(21)25(2)22(26)18-15-17(13-14-19(18)23)30(27,28)24-16-9-5-4-6-10-16/h7-8,11-16,24H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYWQDOUSUWSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(C)C(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCCC3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide, identified by its CAS number 452050-97-4, is a compound with potential therapeutic applications. Its molecular formula is C22H27FN2O4S, and it has a molecular weight of approximately 434.52 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Pharmacological Profile
The compound exhibits several biological activities that make it a candidate for therapeutic applications:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes related to disease pathways, although specific targets have not been definitively identified in the literature.
- Anticancer Potential : There is emerging evidence indicating that compounds with similar structural motifs may exhibit anticancer properties through modulation of key signaling pathways involved in tumor growth and metastasis .
The exact mechanism of action for this compound remains to be fully elucidated. However, similar compounds have been shown to interact with various biological targets:
- Tyrosinase Inhibition : Analogous compounds have demonstrated the ability to inhibit tyrosinase, an enzyme crucial in melanogenesis, suggesting potential applications in skin-related disorders .
- RORγt Modulation : Some derivatives have been noted for their ability to modulate RORγt activity, which is implicated in autoimmune diseases and cancer .
Table 1: Summary of Biological Activities
Case Study: Tyrosinase Inhibition
A study involving various analogs of benzamide derivatives highlighted the significant inhibitory effects on tyrosinase activity. The results indicated that compounds structurally related to this compound could potentially reduce melanin production without cytotoxic effects on melanoma cell lines .
Case Study: RORγt Modulation
Research has shown that certain sulfonamide derivatives can modulate RORγt, which plays a crucial role in the regulation of immune responses and is implicated in several autoimmune diseases. This modulation suggests that this compound may possess therapeutic potential in treating conditions like psoriasis or rheumatoid arthritis .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The sulfonamide moiety may contribute to inhibiting tumor growth by interfering with metabolic pathways in cancer cells.
- Antimicrobial Properties : Sulfonamides are historically known for their antibacterial effects. Research indicates that derivatives of sulfonamides can be effective against various bacterial strains, potentially leading to new antibiotic therapies.
Pharmacological Studies
- Mechanism of Action : Understanding the mechanism through which this compound operates could provide insights into designing more effective drugs. Studies focusing on enzyme inhibition and receptor interactions are crucial.
- Toxicological Assessments : Evaluating the safety profile of 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide is vital for its development as a therapeutic agent. Toxicological studies can help determine the compound's effects on human health and its environmental impact.
Case Study 1: Anticancer Efficacy
A study published in eBioMedicine investigated the efficacy of sulfonamide derivatives in treating colorectal cancer. The findings indicated that specific modifications to the sulfonamide structure enhanced anticancer activity and reduced side effects in clinical settings .
Case Study 2: Antimicrobial Resistance
Research conducted on a series of sulfonamide compounds demonstrated their effectiveness against resistant bacterial strains. The study highlighted the potential for developing new antibiotics based on structural analogs of this compound, showcasing its promise in combating antimicrobial resistance .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Primary Application | Remarks |
|---|---|---|---|
| This compound | Sulfonamide | Anticancer, Antimicrobial | Potentially effective against resistant strains |
| 4-Amino-N-(2-ethoxyphenyl)-2-fluorobenzamide | Sulfonamide | Antimicrobial | Established efficacy against E. coli |
| N-(4-fluorophenyl)-N'-methylurea | Urea derivative | Anticancer | Effective in preclinical trials |
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table compares key structural and physicochemical parameters of the target compound with its analogs:
Key Observations :
- The N-(2-ethoxyphenyl)-N-methyl substituent introduces both electron-donating (ethoxy) and steric (methyl) effects, contrasting with the electron-withdrawing CF₃ group in K781-9770 .
- Compared to etobenzanid, the target lacks chlorine atoms but incorporates a sulfamoyl group, which may alter target specificity (e.g., enzyme inhibition vs. receptor antagonism) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide, and what critical reaction conditions must be controlled?
- Methodology : The compound can be synthesized via a multi-step route:
Sulfonylation : React a fluorinated benzamide precursor with cyclohexylsulfamoyl chloride under anhydrous conditions (dry DCM, 0–5°C) to introduce the sulfamoyl group.
N-Methylation : Use methyl iodide in the presence of a base (e.g., KCO) to methylate the benzamide nitrogen.
Ethoxy Substitution : Introduce the 2-ethoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution, requiring Pd catalysis or strong bases like NaH .
- Critical Conditions : Maintain inert atmospheres (N/Ar) during sulfonylation and methylation to prevent hydrolysis. Monitor reaction progress via TLC or HPLC.
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Primary Methods :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluoro, ethoxy groups).
- X-ray Crystallography : For absolute configuration determination (e.g., SHELXL refinement for resolving sulfamoyl and benzamide torsional angles) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks and isotopic patterns.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Approach :
- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., for kinases or proteases) to measure IC values.
- Cellular Assays : Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) and compare to normal cells (e.g., HEK293).
- Binding Studies : Surface plasmon resonance (SPR) to assess affinity for target proteins .
Advanced Research Questions
Q. How should researchers address contradictions in crystallographic data versus computational modeling for this compound?
- Resolution Strategy :
- Compare experimental bond lengths/angles (from X-ray data) with DFT-optimized structures (e.g., B3LYP/6-31G*). Discrepancies >0.05 Å may indicate crystal packing effects.
- Validate hydrogen bonding interactions (e.g., sulfamoyl NH to fluoro group) using Hirshfeld surface analysis .
- Cross-reference SHELXL refinement parameters (e.g., R < 0.05) with disorder modeling for flexible cyclohexyl groups .
Q. What strategies optimize structure-activity relationship (SAR) studies for modifying this compound’s substituents?
- Methodology :
Substituent Variation : Replace the cyclohexyl group with bicyclic or aromatic rings to assess steric effects on sulfamoyl interactions.
Electronic Tuning : Introduce electron-withdrawing groups (e.g., -CF) on the benzamide ring to modulate binding affinity.
Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to prioritize substituents that enhance hydrophobic contacts with target proteins .
- Data Analysis : Plot IC vs. calculated logP to correlate activity with lipophilicity.
Q. What challenges arise in resolving crystallographic disorder in the cyclohexylsulfamoyl moiety?
- Technical Issues :
- Disorder Modeling : Split the cyclohexyl ring into two conformers with occupancy ratios refined in SHELXL.
- Thermal Motion : Apply anisotropic displacement parameters (ADPs) to high-resolution data (d-spacing < 0.8 Å).
- Validation : Check R values and omit maps to confirm model accuracy .
Q. How can in vitro-in vivo discrepancies in pharmacokinetic (PK) data be mitigated during preclinical studies?
- Approach :
- Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation.
- Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers to improve aqueous solubility.
- PK/PD Modeling : Integrate in vitro clearance data with allometric scaling to predict in vivo half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
